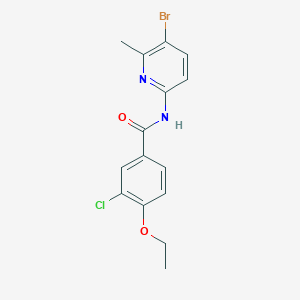![molecular formula C22H26ClN3O4 B278218 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B278218.png)
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CP-122,288" and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of CP-122,288 involves the modulation of the activity of certain neurotransmitters in the central nervous system. Specifically, this compound has been shown to act as a selective antagonist at the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, and its modulation has been shown to have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, this compound has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. Additionally, this compound has been shown to have effects on various physiological processes, including blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CP-122,288 in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied and its effects on various neurotransmitter systems are well understood. However, one limitation of using CP-122,288 in lab experiments is its selectivity for the dopamine D3 receptor, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for the study of CP-122,288. One potential area of research is the development of new compounds that target the dopamine D3 receptor with greater selectivity and potency. Additionally, further research is needed to fully understand the effects of this compound on various neurotransmitter systems and physiological processes. Finally, there is potential for the development of new treatments for neurological disorders based on the effects of CP-122,288 on the central nervous system.
Méthodes De Synthèse
The synthesis of CP-122,288 involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-2-(4-propanoylpiperazin-1-yl)aniline to form the desired product. This synthesis method has been well established and has been used to produce large quantities of CP-122,288 for scientific research purposes.
Applications De Recherche Scientifique
CP-122,288 has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of effects on the central nervous system, including the ability to modulate the activity of certain neurotransmitters. Additionally, this compound has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia and anxiety.
Propriétés
Formule moléculaire |
C22H26ClN3O4 |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H26ClN3O4/c1-4-21(27)26-9-7-25(8-10-26)20-6-5-16(23)13-19(20)24-22(28)15-11-17(29-2)14-18(12-15)30-3/h5-6,11-14H,4,7-10H2,1-3H3,(H,24,28) |
Clé InChI |
YODRUDUODQHGED-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC(=C3)OC)OC |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-diethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278135.png)
![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)
![3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278139.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)
![3-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278142.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B278146.png)
![3-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278147.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B278148.png)
![Methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278150.png)
![Methyl 3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278152.png)
![Methyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278154.png)
![Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278155.png)
![Methyl 3-[(3-iodobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278157.png)